2-(嘧啶-2-基氨基)乙醇

描述

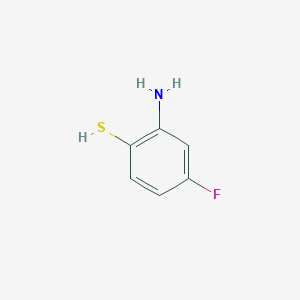

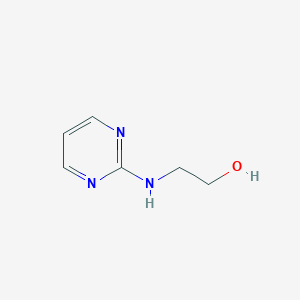

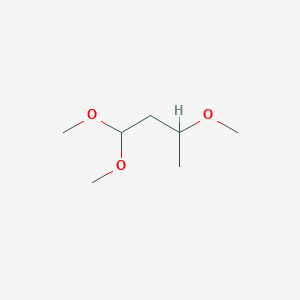

2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

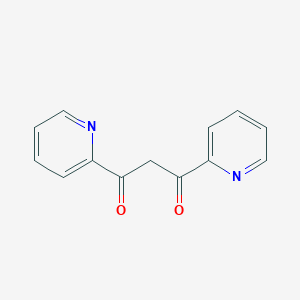

The synthesis of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrimidin-2-ylamino)ethanol have been reported . For instance, an efficient reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrimidin-2-ylamino)ethanol have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .科学研究应用

合成和表征噻唑醇衍生物并评估生物活性

对2-(嘧啶-2-基氨基)乙醇的研究涉及其在合成一系列杂环化合物中的应用,突显了其在有机合成中的多功能性。一项研究通过涉及2-氨基嘧啶和氯乙酰肼的反应合成了2-(嘧啶-2-基氨基)乙酰肼,随后进行了产生席夫碱衍生物和噻唑衍生物的反应。这些化合物针对耐药细菌菌株的抗菌活性进行了评估,展示了2-(嘧啶-2-基氨基)乙醇衍生物在开发新的抗菌剂方面的潜力(Alsahib & Dhedan, 2021)。

嘧啶衍生物的抗菌活性

另一项研究探讨了从2-(吡啶-2-基氨基)乙酰肼合成1-(5-巯基-1,3,4-噁二唑-2-基)-2-(吡啶-2-基氨基)乙酮,展示了显著的抗菌活性。这项工作强调了2-(嘧啶-2-基氨基)乙醇衍生物在创造具有高抗菌效力化合物方面的作用,为开发用于对抗微生物感染的新药物提供了见解(Salimon, Salih, & Hussien, 2011)。

新型双(2-(嘧啶-2-基)乙氧基)烷的合成和光谱表征

在制药和材料科学领域,合成了新型双(2-(嘧啶-2-基)乙氧基)烷,其结构通过各种光谱方法得到确认。这项研究还评估了这些化合物的抗氧化性能,显示出与标准抗氧化剂相比有着有希望的抗氧化活性。这样的研究突显了2-(嘧啶-2-基氨基)乙醇衍生物在开发新型抗氧化剂方面的潜力,这可能在包括医疗保健和食品保鲜在内的各个行业中有应用(Rani et al., 2012)。

基于配体和结构的药效团建模

2-(嘧啶-2-基氨基)乙醇衍生物的多功能性延伸到潜在抗癌剂的开发中,一项研究表明,已确定2-[[4-[6-(异丙基氨基)嘧啶-4-基]-1H-吡咯[2,3-b]吡啶-6-基]氨基]乙醇是一个有前途的候选药物。通过基于配体和结构的药效团建模和对接研究,发现该化合物具有作为抗癌剂的潜力,表明2-(嘧啶-2-基氨基)乙醇衍生物在癌症研究和治疗开发中的重要作用(Hussain & Verma, 2019)。

未来方向

While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .

属性

IUPAC Name |

2-(pyrimidin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJYEXQVZXYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-ylamino)ethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

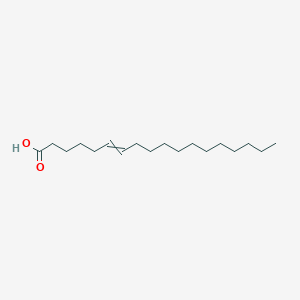

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)